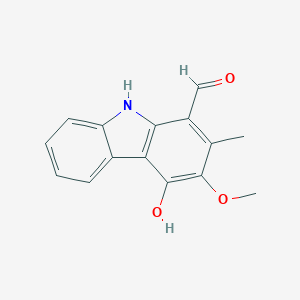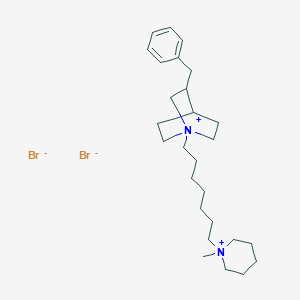
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide, also known as MBQ-167, is a quaternary ammonium compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. This compound is a potent muscarinic antagonist and has been shown to have a wide range of biological effects.
Mecanismo De Acción
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is a potent muscarinic antagonist that binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine. This results in a reduction in the activity of the parasympathetic nervous system, which is responsible for regulating various bodily functions such as heart rate, respiratory rate, and digestion.
Efectos Bioquímicos Y Fisiológicos
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of the parasympathetic nervous system, resulting in a reduction in heart rate, respiratory rate, and gastrointestinal motility. It has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for the treatment of anxiety disorders and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is its potent anticholinergic activity, which makes it a useful tool for studying the role of the parasympathetic nervous system in various physiological processes. However, its potent activity also makes it difficult to use in vivo, as it can cause unwanted side effects such as dry mouth, blurred vision, and constipation.
Direcciones Futuras
There are several future directions for research on 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Another area of interest is its potential use in the treatment of anxiety disorders and schizophrenia, as it has been shown to have anxiolytic and antipsychotic effects. Further research is needed to fully understand the mechanisms of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves the reaction of 3-benzylquinuclidin-1-amine with 7-bromoheptan-1-ol and subsequent quaternization with methyl iodide. The final product is obtained as a white crystalline solid, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have potent anticholinergic activity and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
19653-55-5 |
|---|---|
Nombre del producto |
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide |
Fórmula molecular |
C27H46Br2N2 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
XHYMGLOHGGOQMQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
SMILES canónico |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Sinónimos |
8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



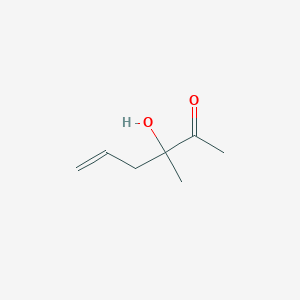
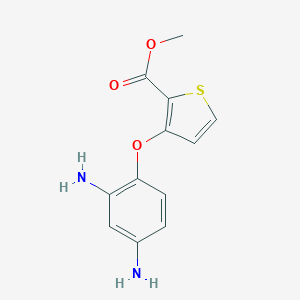
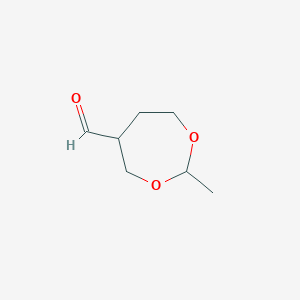
![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)




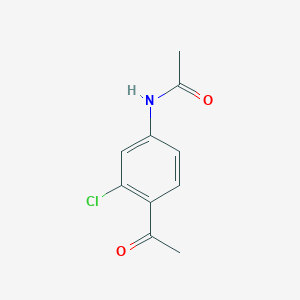
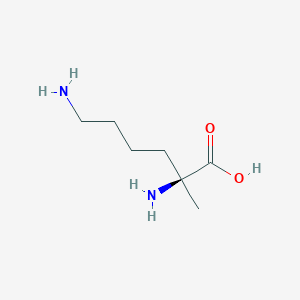
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)


